molecular formula C17H25BN2O4 B13413295 Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate

Cat. No.: B13413295
M. Wt: 332.2 g/mol
InChI Key: FGSGYFMGJKEVNA-UHFFFAOYSA-N
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Description

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate is a complex organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate. This intermediate is then coupled with a pyridine derivative under specific reaction conditions to form the final product. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are often biaryl compounds .

Scientific Research Applications

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate involves its ability to form stable complexes with various substrates. The boronic ester group can interact with other molecules through reversible covalent bonds, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate is unique due to its specific structure, which combines a pyridine ring with a pyrrolidine carboxylate group. This unique structure allows it to participate in a wider range of chemical reactions compared to other similar compounds .

Properties

Molecular Formula

C17H25BN2O4

Molecular Weight

332.2 g/mol

IUPAC Name

methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C17H25BN2O4/c1-16(2)17(3,4)24-18(23-16)13-6-8-19-14(10-13)20-9-7-12(11-20)15(21)22-5/h6,8,10,12H,7,9,11H2,1-5H3

InChI Key

FGSGYFMGJKEVNA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCC(C3)C(=O)OC

Origin of Product

United States

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